molecular formula C13H13ClN2O B1487138 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol CAS No. 2097968-20-0

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol

Cat. No.: B1487138
CAS No.: 2097968-20-0
M. Wt: 248.71 g/mol
InChI Key: NPSYBVUARXZQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol is a chemical compound for research and manufacturing applications, provided strictly For Research Use Only. It is not for diagnostic or therapeutic use. Pyrimidine derivatives are a significant focus in medicinal chemistry and neuroscience research. Structurally similar compounds have demonstrated high research value as multi-target agents in models of neurological disease. For instance, certain pyrimidine derivatives have shown potential to ameliorate cognitive dysfunction by regulating estrogen receptor (esr1 and esr2b) expression, inhibiting Aβ aggregation, reversing oxidative stress markers, and modulating acetylcholinesterase (AChE) activity . Furthermore, related compounds are investigated as TRPA1 antagonists. TRPA1 is a non-selective cation channel expressed in sensory neurons and is a promising target for managing neuropathic pain, inflammatory pain, migraine, and chronic cough . Research into these antagonists explores their mechanism of action, which involves inhibiting afferent nerve activation induced by various irritants and inflammatory mediators . Researchers can leverage this pyrimidine core structure in developing novel ligands for studying neurotransmitter systems and their mechanisms in the central nervous system.

Properties

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-15-12(8-13(17)16-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYBVUARXZQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a chlorophenethyl group and a hydroxyl moiety. This configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites, thereby hindering substrate access or altering receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these assays are often in the low micromolar range, indicating potent anticancer properties.
  • Anti-inflammatory Effects
    • The compound has shown potential in reducing pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses. Studies have indicated significant reductions in TNF-alpha production in macrophages treated with this compound.
  • Antimicrobial Properties
    • Preliminary evaluations reveal that this compound possesses antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 4 µg/mL to 2048 µg/mL, highlighting its broad-spectrum efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological Activity
1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acidStructureAnticancer, anti-inflammatory
3-(thiophen-3-yl)-1H-pyrazole-4-carboxamideStructureAntimicrobial, enzyme inhibition

The presence of the chlorophenethyl group enhances the interaction with biological targets compared to other derivatives, leading to distinct biological profiles.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549.
  • Anti-inflammatory Activity : A study reported that the compound significantly reduced TNF-alpha production in macrophages, indicating its role in modulating inflammatory responses.
  • Antimicrobial Evaluation : The compound was tested against various bacterial strains, showcasing MIC values that affirm its broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs based on substituent patterns and predicted physicochemical properties:

Compound Name Substituent at 6-position 2-position Group Molecular Formula Predicted Density (g/cm³) Predicted Boiling Point (°C) Notable Features
6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol 4-Chlorophenethyl (C₆H₄Cl-CH₂CH₂) Methyl C₁₃H₁₃ClN₂O ~1.35 (estimated) ~380 (estimated) Enhanced lipophilicity due to phenethyl chain
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol 3-Chlorophenyl Methyl C₁₁H₉ClN₂O 1.31 368.6 Meta-substitution may alter electronic effects
6-(4-Iodophenyl)-2-methylpyrimidin-4-ol 4-Iodophenyl Methyl C₁₁H₉IN₂O - - Iodo substituent increases molecular weight (312.11 g/mol)
6-(4-Methoxyphenyl)pyrimidin-4-ol 4-Methoxyphenyl - C₁₁H₁₀N₂O₂ - - Electron-donating methoxy group may reduce acidity
4-Methyl-6-(methylthio)pyrimidin-2-ol Methylthio (SCH₃) Methyl C₆H₈N₂OS - - Sulfur-containing substituent enhances metabolic stability

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, I) at the para position enhance electrophilicity, whereas electron-donating groups (e.g., OCH₃ in ) decrease acidity (pKa ~8 for Cl-substituted analogs vs. lower acidity for OCH₃).
  • Molecular Weight and Lipophilicity : The phenethyl chain in the target compound increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to phenyl analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol typically involves two key stages:

Preparation of the Pyrimidin-4-ol Core

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine as a Precursor

A crucial intermediate for preparing substituted pyrimidin-4-ol derivatives is 4,6-dihydroxy-2-methylpyrimidine, which can be converted to the target compound by selective substitution at the 6-position.

  • Method: Condensation of acetamidinium chloride with diethyl malonate in absolute methanol, followed by acidification with hydrochloric acid, yields 4,6-dihydroxy-2-methylpyrimidine. This process is carried out under controlled temperature and pH conditions to optimize yield and purity.

  • Optimized Industrial Process:

    • Reactants: Sodium methylate, dimethyl malonate, and acetamidine hydrochloride in methanol.
    • Conditions: Ice bath during initial mixing, warming to 18–25 °C for 3–5 hours reaction time.
    • Post-reaction: Methanol removal under reduced pressure, pH adjustment to 1–2, crystallization at 0 °C, filtration, washing with ice methanol, and drying.
    • Yield: Approximately 86% with high purity suitable for further functionalization.
Parameter Value/Condition
Solvent Methanol
Temperature (initial) 0 °C (ice bath)
Temperature (reaction) 18–25 °C
Reaction time 3–5 hours
pH adjustment 1–2
Crystallization temperature 0 °C
Yield ~86%

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents and Conditions Yield/Remarks
Synthesis of 4,6-dihydroxy-2-methylpyrimidine Condensation of acetamidinium chloride and diethyl malonate Methanol, sodium methylate, acidification, 0–25 °C ~86%, high purity
Nucleophilic substitution at 6-position Reaction of activated pyrimidine with 4-chlorophenethyl nucleophile Possible use of 2,4-dichloro-6-methylpyrimidine, methanol/ethanol, 20 °C, 48 h Moderate yield, adaptable
Functionalization of pyrimidin-4-ol Electrophilic substitution (e.g., benzenesulfonylation model) K2CO3 base, acetone, reflux, 4 h Efficient, can be adapted
Crystallization and purification Slow evaporation or acid-induced crystallization Methanol, mild acid, room temperature High-quality crystals

Research Findings and Considerations

  • Environmental and Safety Aspects: The use of triphosgene instead of toxic reagents like POCl3 or phosgene for pyrimidine ring formation improves safety and environmental footprint, making the process suitable for industrial scale.

  • Process Optimization: Reaction parameters such as solvent choice, temperature control, molar ratios, and pH adjustment significantly affect yield and purity. Industrial processes emphasize reproducibility and scalability with high yields.

  • Crystallographic Confirmation: Single-crystal X-ray diffraction studies confirm the molecular structure and purity of the synthesized compound, ensuring the reliability of the synthetic route.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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